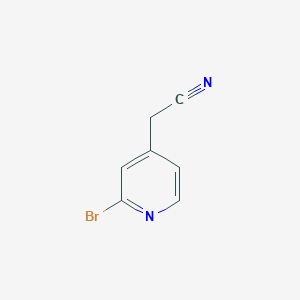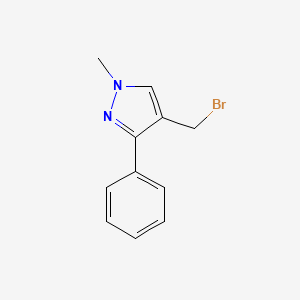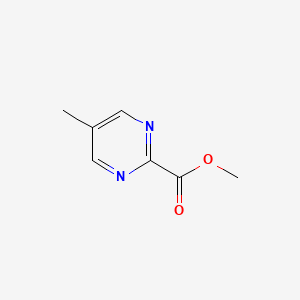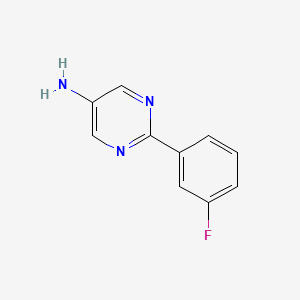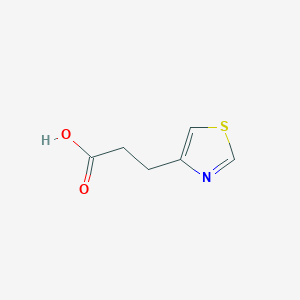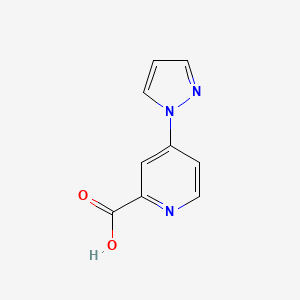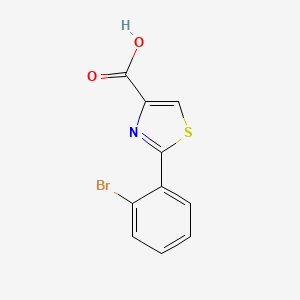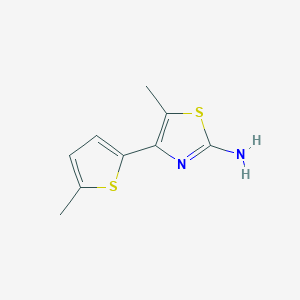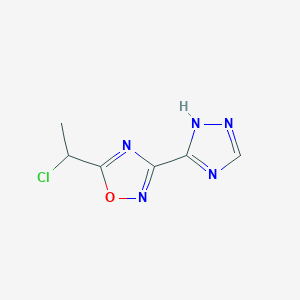
5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole, or 5CE3T, is an organic compound that has been studied for its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound has been found to have a wide range of properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, it has been studied for its ability to promote cell growth and proliferation.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Molecular Structure
- The compound's chemistry is often explored in the context of heterocyclic chemistry, particularly focusing on its molecular structure and the behavior of its constituent rings. For instance, Xu, Yu, Yin, Zhou, and Yang (2005) analyzed a related molecule, exploring the dihedral angles between the oxadiazole ring and other components in the molecular structure (Xu, Yu, Yin, Zhou, & Yang, 2005).
Synthesis and Biological Properties
- The synthesis of compounds featuring the 1,2,4-oxadiazole and 1,2,4-triazole structures is a key area of research. Karpina et al. (2019) developed methods for synthesizing novel acetamides with an 1,2,4-oxadiazole cycle, highlighting the biological properties of these compounds (Karpina et al., 2019).
Antimicrobial Activity
- Research has also focused on the antimicrobial properties of derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles. Tien, Tran Thi Cam, Bui Manh, and Dang (2016) conducted studies on the antimicrobial efficacy of such derivatives (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Energetic Materials Development
- The compound's derivatives are also explored for their potential in creating energetic materials. Cao et al. (2021) investigated the synthesis of energetic compounds using 1,2,4-oxadiazole and 1,2,4-triazole, assessing their performance and safety (Cao et al., 2021).
Potential in Cancer Research
- There's interest in the potential anticancer applications of compounds containing 1,2,4-oxadiazole and 1,2,4-triazole structures. Zhang et al. (2005) discovered novel apoptosis inducers through their research, highlighting the importance of these compounds in cancer cell line studies (Zhang et al., 2005).
Propiedades
IUPAC Name |
5-(1-chloroethyl)-3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5O/c1-3(7)6-10-5(12-13-6)4-8-2-9-11-4/h2-3H,1H3,(H,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDLZHCKFTFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=NC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-chloroethyl)-3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

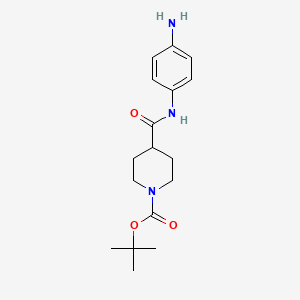
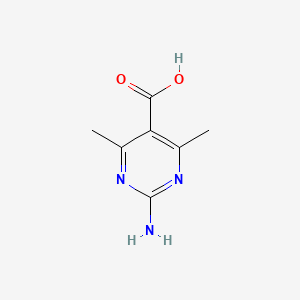
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)
